molecular formula C19H18O7S B2802834 Ethyl 2-(4-methoxyphenyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate CAS No. 384359-44-8

Ethyl 2-(4-methoxyphenyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate

Cat. No.: B2802834
CAS No.: 384359-44-8
M. Wt: 390.41
InChI Key: AOGWEJGJDXZURX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate is a benzofuran derivative characterized by a 4-methoxyphenyl substituent at position 2 of the benzofuran core and a methylsulfonyloxy group at position 5.

Properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)-5-methylsulfonyloxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O7S/c1-4-24-19(20)17-15-11-14(26-27(3,21)22)9-10-16(15)25-18(17)12-5-7-13(23-2)8-6-12/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGWEJGJDXZURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OS(=O)(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-methoxyphenyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate (commonly referred to as compound 1) is a synthetic organic compound belonging to the benzofuran family. Its unique structure, which incorporates a methoxy group and a methylsulfonyl moiety, suggests potential for diverse biological activities. This article delves into the biological activity of compound 1, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound 1 has the following chemical structure:

  • Molecular Formula: C19H18O7S
  • Molecular Weight: 378.41 g/mol
  • IUPAC Name: this compound

The presence of the methoxyphenyl group and the methylsulfonyl group is significant, as these substituents can influence the compound's solubility, reactivity, and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that benzofuran derivatives exhibit notable antimicrobial properties. For instance, structural modifications in similar compounds have shown enhanced activity against various pathogens. The antimicrobial efficacy of compound 1 has been evaluated through minimum inhibitory concentration (MIC) assays:

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus15.6
Escherichia coli31.2
Candida albicans24.0

These findings suggest that compound 1 may possess significant antibacterial and antifungal properties, making it a candidate for further investigation in therapeutic applications.

Anti-inflammatory Properties

The benzofuran scaffold is also known for its anti-inflammatory effects. Studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This compound has been proposed to exert such effects through modulation of signaling pathways involved in inflammation.

Anticancer Potential

The anticancer activity of benzofuran derivatives has been documented extensively. Compound 1's structural features may contribute to its ability to inhibit cancer cell proliferation. For example, compounds with similar methoxy substitutions have shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference
A2780 (Ovarian Cancer)<10
MCF-7 (Breast Cancer)<20

These results indicate that compound 1 could be explored as a potential anticancer agent.

The biological activity of compound 1 likely involves multiple mechanisms:

  • Enzyme Inhibition: Benzofuran derivatives may act as inhibitors of key enzymes involved in inflammatory processes and cancer progression.
  • Receptor Modulation: Interaction with specific receptors can modulate signaling pathways that regulate cell growth and apoptosis.
  • Oxidative Stress Reduction: Some studies suggest that these compounds can enhance antioxidant defenses within cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various benzofuran derivatives highlighted the significant activity of compound 1 against resistant strains of bacteria. The research indicated that modifications in the benzofuran structure, particularly the introduction of sulfonyl groups, enhanced antibacterial potency compared to traditional antibiotics.

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer potential of compound 1 on human cancer cell lines. Results showed that treatment with varying concentrations led to reduced viability in A2780 cells, suggesting a dose-dependent response. The study concluded that further exploration into the molecular mechanisms behind this activity could reveal new therapeutic approaches for treating ovarian cancer.

Scientific Research Applications

Antifungal Activity

Research indicates that compounds with a similar structure to Ethyl 2-(4-methoxyphenyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate exhibit promising antifungal properties. A study highlighted that modifications in the phenyl group enhance antifungal activity against various fungal strains, particularly Fusarium oxysporum (FOX). The presence of methoxy and sulfonyl functional groups is critical for this activity, suggesting that similar compounds may also possess significant antifungal effects .

Anticancer Potential

The compound has been investigated for its potential as a tubulin polymerization inhibitor, which is crucial in cancer treatment. Substituted benzofurans have shown efficacy in disrupting microtubule dynamics, leading to apoptosis in cancer cells. This mechanism positions this compound as a candidate for further development in anticancer therapies .

Antimicrobial Properties

Studies have demonstrated that related compounds exhibit antimicrobial activity against a range of pathogens. The presence of the methylsulfonyl group enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

Case Studies and Research Findings

StudyFindings
MDPI Review on Organic Compounds Highlighted the antifungal activity of similar structures with methoxy and sulfonamide groups.
Patent on Tubulin Inhibitors Discussed the potential of benzofurans in cancer therapy through microtubule disruption.
Thesis on Synthetic Methodologies Provided insights into efficient synthesis routes for related compounds with biological activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Benzofuran Derivatives

Compound Name Substituent at Position 2 Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 2-(4-methoxyphenyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate 4-Methoxyphenyl Methylsulfonyloxy C₁₉H₁₈O₇S 398.41 Bulky aryl group; polar sulfonate ester
Ethyl 2-methyl-5-[(methylsulfonyl)oxy]-1-benzofuran-3-carboxylate Methyl Methylsulfonyloxy C₁₃H₁₄O₆S 298.31 Compact alkyl group; high polarity
Ethyl 5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate Methyl 4-Chlorobenzyloxy C₂₀H₁₇ClO₅ 372.80 Halogenated aromatic substituent
Ethyl 5-((4-methoxyphenyl)sulfonamido)-2-methylbenzofuran-3-carboxylate Methyl 4-Methoxyphenylsulfonamido C₁₉H₁₉NO₆S 389.42 Sulfonamide group; H-bonding capability

Key Observations:

This may influence membrane permeability and target-binding interactions. In contrast, the simpler methyl group in analogs reduces steric hindrance, possibly improving solubility but limiting receptor selectivity.

Substituent Effects at Position 5 :

  • The methylsulfonyloxy group in the target compound and is a polar, electron-withdrawing moiety that may enhance metabolic stability compared to the 4-chlorobenzyloxy group in (electron-withdrawing but less polar) or the sulfonamido group in (capable of hydrogen bonding).
  • The sulfonamido group in could facilitate interactions with enzymatic active sites, as seen in kinase inhibitors like lapatinib (), which targets HER2/EGFR .

Molecular Weight and Drug-Likeness :

  • The target compound (398.41 g/mol) exceeds Lipinski’s rule of five threshold (molecular weight <500), unlike analogs , which have lower molecular weights. This may impact oral bioavailability.

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